molecular formula C9H8BrF3 B1607734 4-Methyl-3-(trifluoromethyl)benzyl bromide CAS No. 261952-19-6

4-Methyl-3-(trifluoromethyl)benzyl bromide

Cat. No. B1607734
M. Wt: 253.06 g/mol
InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 15, starting from N-hydroxyphthalimide and 4-methyl-3-(trifluoromethyl)benzyl bromide (JRD fluorochemicals). 13C-NMR (CDCl3) δ 136.4, 135.5, 132.1, 131.5, 129.0, 125.8, 124.5, 77.0, 19.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1C(=O)C2=CC=CC=C2C1=O.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23]>>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][O:1][NH2:2])=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(CBr)C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure
CUSTOM
Type
CUSTOM
Details
as described for preparation 15

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(CON)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.